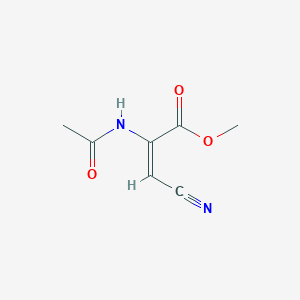
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) is a chemical compound with the molecular formula C_7H_8N_2O_3. It is a derivative of acrylic acid and is characterized by the presence of an acetylamino group, a cyano group, and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acrylic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the reaction of acrylic acid with an acetylamino compound and a cyano compound under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Analyse Chemischer Reaktionen
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
Industry: In industry, the compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group and cyano group play key roles in its reactivity and binding to target molecules. The compound can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) can be compared with other similar compounds, such as:
Acrylic Acid Derivatives: Compounds like acrylic acid and its derivatives share structural similarities but differ in their functional groups and reactivity.
Acetylamino Compounds: Compounds containing acetylamino groups, such as N-acetylcysteine, have different biological activities and applications.
Cyano Compounds: Compounds with cyano groups, such as cyanocobalamin (vitamin B12), exhibit unique properties and uses.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl (E)-2-acetamido-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)9-6(3-4-8)7(11)12-2/h3H,1-2H3,(H,9,10)/b6-3+ |
InChI-Schlüssel |
CWKRIFSHBRVBOH-ZZXKWVIFSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C#N)/C(=O)OC |
Kanonische SMILES |
CC(=O)NC(=CC#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


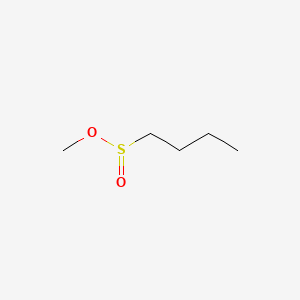
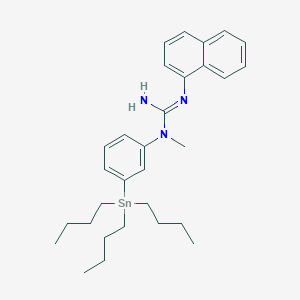

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
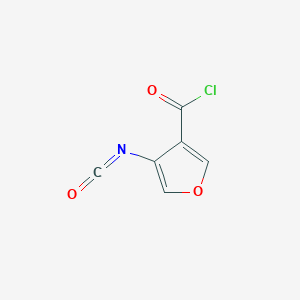
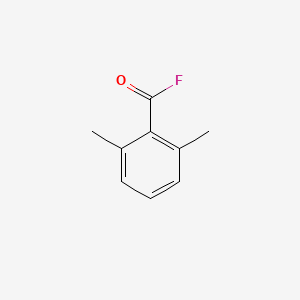
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

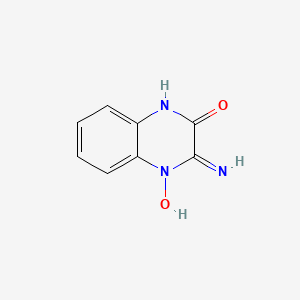
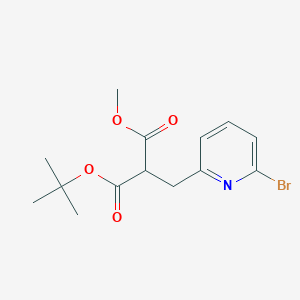
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
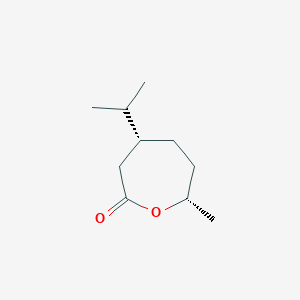
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
